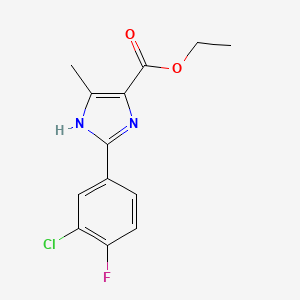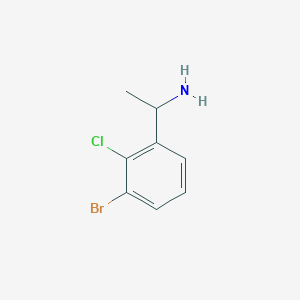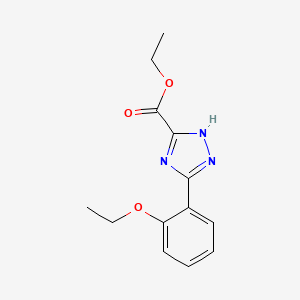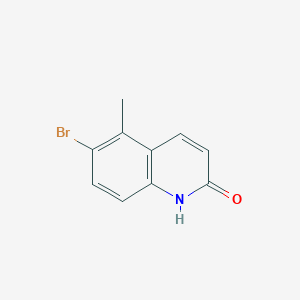
ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and biological properties
准备方法
The synthesis of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable precursor, such as 3-chloro-4-fluoroaniline, with glyoxal and ammonium acetate under reflux conditions.
Esterification: The resulting imidazole derivative is then esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反应分析
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydroimidazole derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-chloro-4-fluorophenyl)-1H-imidazole-4-carboxylate: This compound lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: The pyrazole ring in this compound can lead to different chemical and biological properties compared to the imidazole ring.
Ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-triazole-4-carboxylate: The triazole ring introduces additional nitrogen atoms, which can influence the compound’s electronic properties and interactions with biological targets.
属性
分子式 |
C13H12ClFN2O2 |
|---|---|
分子量 |
282.70 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12ClFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)8-4-5-10(15)9(14)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
InChI 键 |
DCTAIDRPLUNCLB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)

![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)


![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)


![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
